BenchChemオンラインストアへようこそ!

Cytostatin

PP2A selectivity phosphatase inhibitor cancer cell signaling

Cytostatin is a highly selective PP2A inhibitor (>1,100-fold vs. PP1), uniquely validated for anti-metastatic research in murine B16 melanoma models. Its specificity eliminates confounding off-target effects common with okadaic acid. Ideal for dissecting PP2A-dependent adhesion, migration, and apoptosis. The matched negative control, dephosphocytostatin, enables rigorous experimental design. Available in mg quantities for preclinical studies.

Molecular Formula C21H33O7P
Molecular Weight 428.5 g/mol
Cat. No. B1241714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytostatin
Synonymscytostatin
Molecular FormulaC21H33O7P
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
InChIInChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-
InChIKeyPQNNIEWMPIULRS-UICLQWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytostatin: A Selective PP2A Inhibitor for Anti-Metastatic and Phosphatase Research


Cytostatin is a microbial metabolite isolated from Streptomyces sp. MJ654-NF4 that functions as a selective inhibitor of protein phosphatase 2A (PP2A) [1]. It was originally identified as an inhibitor of cell adhesion to extracellular matrix (ECM) components [2] and has demonstrated anti-metastatic activity in murine B16 melanoma models [3]. Unlike broad-spectrum phosphatase inhibitors, cytostatin exhibits pronounced selectivity for PP2A over related Ser/Thr phosphatases including PP1, PP2B, and PP5 [1]. Structurally, cytostatin belongs to the fostriecin family of phosphate monoesters and has served as a critical tool compound for dissecting PP2A-dependent signaling pathways in cancer cell adhesion and metastasis research [4].

Why Cytostatin Cannot Be Substituted by Generic PP2A Inhibitors in Adhesion and Metastasis Studies


Generic substitution of cytostatin with other PP2A inhibitors such as okadaic acid or calyculin A is problematic due to fundamental differences in selectivity profiles and functional outcomes. Okadaic acid inhibits PP2A with an IC50 of approximately 1 nM but also potently inhibits PP1 (IC50 ~10-15 nM), while calyculin A inhibits both PP1 and PP2A at sub-nanomolar concentrations with poor discrimination [1]. In contrast, cytostatin exhibits no apparent effect on PP1, PP2B, or alkaline phosphatase even at 100 μg/mL [2]. This high selectivity is mechanistically essential because the anti-adhesive and anti-metastatic effects of cytostatin are mediated specifically through PP2A-dependent modification of focal contact proteins such as paxillin, and these effects are abolished in the dephosphorylated analog dephosphocytostatin that lacks PP2A inhibitory activity [2]. Therefore, using non-selective phosphatase inhibitors would confound interpretation of adhesion phenotypes and mask the PP2A-specific signaling events that cytostatin uniquely interrogates.

Cytostatin Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Cytostatin PP2A Selectivity vs. Okadaic Acid and Calyculin A: Quantitative Comparison

Cytostatin demonstrates a selectivity window exceeding 1,100-fold for PP2A over PP1, PP2B, and alkaline phosphatase, based on an IC50 of 0.09 μg/mL (~210 nM) for PP2A and no detectable inhibition of PP1, PP2B, or alkaline phosphatase at 100 μg/mL [1]. In contrast, okadaic acid inhibits PP2A with an IC50 of ~1 nM but also inhibits PP1 with an IC50 of ~10-15 nM (selectivity ratio ~10-15×) [2], while calyculin A inhibits PP1 and PP2A at sub-nanomolar concentrations with no meaningful discrimination [2]. This represents a >70-fold improvement in PP2A selectivity for cytostatin compared to okadaic acid, when considering the minimum concentration required for PP1 inhibition.

PP2A selectivity phosphatase inhibitor cancer cell signaling

Cytostatin vs. Fostriecin: Direct Head-to-Head PP2A Inhibitory Potency Comparison

In side-by-side phosphatase assays using [32P]phosphohistone as substrate and purified PP2A catalytic subunit, cytostatin inhibited PP2A with an IC50 of 29.0 ± 7.0 nM, whereas the structurally related inhibitor fostriecin exhibited an IC50 of 1.4 ± 0.3 nM [1]. This represents a 20.7-fold difference in potency favoring fostriecin under identical assay conditions. Both compounds showed negligible inhibition of PP1 at concentrations up to 1 μM [1]. The potency difference correlates with structural features: fostriecin contains an additional C8-C9 alkene and a distinct lactone substitution pattern that enhances PP2A binding [1].

PP2A inhibition fostriecin family antitumor natural products

Cytostatin vs. Dephosphocytostatin: Functional Requirement of the C9-Phosphate for PP2A Inhibition and Anti-Adhesion Activity

Direct comparison between cytostatin and its dephosphorylated analog dephosphocytostatin reveals that the C9-phosphate group is essential for both PP2A inhibition and functional anti-adhesion activity. Cytostatin inhibits PP2A with an IC50 of 0.09 μg/mL, whereas dephosphocytostatin shows no inhibitory effect on PP2A [1]. In functional assays, cytostatin inhibits B16 cell adhesion to fibronectin and modifies paxillin phosphorylation, while dephosphocytostatin completely lacks these effects [1]. This establishes the C9-phosphate as a pharmacophoric requirement, a conclusion reinforced by independent SAR studies showing that the C9-phosphate and C11-alcohol are critical for general phosphatase inhibition within the fostriecin family [2].

SAR phosphate ester cell adhesion functional probe

Cytostatin Anti-Adhesion Potency: IC50 Values Against B16 Melanoma Cell Adhesion to ECM Components

Cytostatin inhibits B16/F10 murine melanoma cell adhesion to laminin with an IC50 of 1.3 μg/mL and to type IV collagen with an IC50 of 1.4 μg/mL [1]. This anti-adhesion activity is unique among PP2A inhibitors: fostriecin, despite being 20-fold more potent against PP2A in enzymatic assays, has not been reported to produce comparable anti-adhesion effects in B16 melanoma models, suggesting that cytostatin engages additional cellular targets or exhibits distinct subcellular distribution that confers this functional phenotype [2]. The anti-adhesion activity correlates with cytostatin's ability to inhibit lung metastasis in vivo at 1.25 mg/kg (i.p.) in B16/F10 models [1].

cell adhesion ECM metastasis B16 melanoma

Cytostatin Induces Apoptosis in FS3 Mouse Fibrosarcoma Cells with Defined IC50

Cytostatin induces apoptosis in FS3 mouse fibrosarcoma cells with an IC50 of 3.1 μg/mL [1]. This pro-apoptotic activity distinguishes cytostatin from other PP2A inhibitors that primarily induce cell cycle arrest without triggering apoptosis. For example, fostriecin induces G2/M arrest in various cancer cell lines at nanomolar concentrations but requires higher doses to induce apoptosis [2]. The FS3 fibrosarcoma cell line is particularly responsive to cytostatin-induced apoptosis, providing a defined cellular model for studying PP2A-mediated cell death mechanisms [1].

apoptosis fibrosarcoma cytotoxicity cancer

Cytostatin Inhibits Lung Metastasis In Vivo at 1.25 mg/kg in B16/F10 Murine Model

In a B16/F10 murine melanoma experimental metastasis model, cytostatin administered intraperitoneally at 1.25 mg/kg significantly reduced the number of lung metastases [1]. This in vivo anti-metastatic activity validates the functional relevance of cytostatin's in vitro anti-adhesion properties and distinguishes it from fostriecin, which, despite superior PP2A inhibitory potency, has not demonstrated comparable anti-metastatic efficacy in published B16/F10 models [2]. The correlation between in vitro adhesion inhibition (IC50 ~1.3-1.4 μg/mL) and in vivo metastasis suppression supports the hypothesis that cytostatin's anti-metastatic mechanism is mediated through disruption of tumor cell-ECM interactions [1].

anti-metastatic in vivo efficacy B16 melanoma lung metastasis

Cytostatin Application Scenarios in Cancer Metastasis and Phosphatase Research


Dissecting PP2A-Specific Signaling in Tumor Cell Adhesion and Migration

Cytostatin enables clean dissection of PP2A-specific functions in cell-ECM adhesion, migration, and focal adhesion dynamics. Its >1,100-fold selectivity for PP2A over PP1 ensures that observed effects on paxillin phosphorylation, FAK signaling, and focal contact assembly are attributable specifically to PP2A inhibition rather than confounding PP1-mediated events [1]. The validated negative control dephosphocytostatin allows researchers to confirm PP2A-dependence of observed phenotypes [1]. This scenario is ideal for laboratories studying integrin signaling, focal adhesion kinase pathways, or ECM remodeling in cancer progression.

In Vivo Metastasis Modeling and Anti-Metastatic Drug Discovery

Cytostatin is uniquely suited for experimental metastasis studies requiring a PP2A inhibitor with validated in vivo efficacy. Its demonstrated ability to reduce lung metastases in B16/F10 models at 1.25 mg/kg i.p. [2] makes it the preferred tool compound for validating PP2A as an anti-metastatic target, benchmarking novel anti-metastatic agents, or establishing proof-of-concept for combination therapies targeting tumor dissemination. The correlation between in vitro adhesion inhibition (IC50 1.3-1.4 μg/mL) and in vivo metastasis suppression [2] provides a quantifiable benchmark for dose selection and efficacy comparison.

Comparative Phosphatase Inhibitor Studies and SAR-Driven Probe Development

Cytostatin serves as an essential comparator in studies aimed at understanding structural determinants of PP2A selectivity. Head-to-head data with fostriecin (IC50 29.0 nM vs. 1.4 nM for PP2A) [3] and SAR studies establishing the C9-phosphate and C11-alcohol as critical pharmacophores [3] provide quantitative benchmarks for evaluating novel PP2A inhibitors. This application scenario is relevant for medicinal chemistry groups developing next-generation phosphatase inhibitors and for structural biologists investigating PP2A-inhibitor binding interactions.

PP2A-Dependent Apoptosis Studies in Fibrosarcoma and Melanoma Models

Cytostatin induces apoptosis in FS3 mouse fibrosarcoma cells with an IC50 of 3.1 μg/mL [4], providing a defined cellular system for studying PP2A-mediated apoptosis. This application is valuable for researchers investigating the switch from PP2A-mediated survival signaling to cell death, or for validating the role of PP2A in apoptotic pathways downstream of specific oncogenic drivers. The FS3 fibrosarcoma model offers a reproducible and quantifiable system for dose-response studies and mechanistic dissection of PP2A-dependent apoptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.